(1R,3As,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol (1R,3As,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol
Brand Name: Vulcanchem
CAS No.: 87827-55-2
VCID: VC0205860
InChI: InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14+,15-/m1/s1
SMILES: CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

(1R,3As,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol

CAS No.: 87827-55-2

Reference Standards

VCID: VC0205860

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

(1R,3As,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol - 87827-55-2

CAS No. 87827-55-2
Product Name (1R,3As,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (1R,3aS,8aS)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol
Standard InChI InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14+,15-/m1/s1
Standard InChIKey BUPJOLXWQXEJSQ-QLFBSQMISA-N
Isomeric SMILES CC(C)C1=C[C@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1
SMILES CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1
Canonical SMILES CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1
Appearance Oil
Synonyms alismol
PubChem Compound 137357
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator